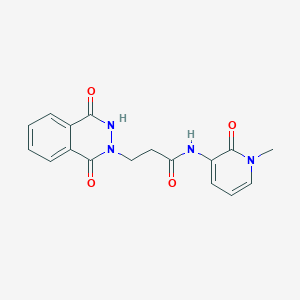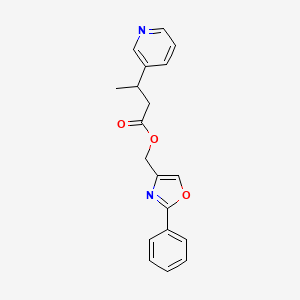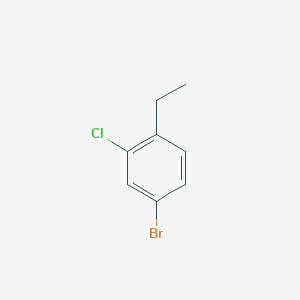
1-Chloro-3-cyclohexylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-cyclohexylpropan-2-one, also known as CCPO, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CCPO is a derivative of cyclohexanone and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-cyclohexylpropan-2-one is not fully understood, but it is believed to modulate various biological pathways. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the formation of beta-amyloid plaques by modulating the activity of enzymes involved in beta-amyloid production.
Biochemical and Physiological Effects
1-Chloro-3-cyclohexylpropan-2-one has been shown to have various biochemical and physiological effects. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3-cyclohexylpropan-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. 1-Chloro-3-cyclohexylpropan-2-one also has a broad range of potential therapeutic applications, which makes it a versatile compound for research. However, 1-Chloro-3-cyclohexylpropan-2-one has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. 1-Chloro-3-cyclohexylpropan-2-one also has limited stability in solution, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for 1-Chloro-3-cyclohexylpropan-2-one research. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one could be further studied for its potential as a chemotherapeutic agent. 1-Chloro-3-cyclohexylpropan-2-one could also be studied for its potential to sensitize cancer cells to radiation therapy. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one could be studied for its potential to improve cognitive function in human clinical trials. 1-Chloro-3-cyclohexylpropan-2-one could also be studied for its potential to inhibit the formation of beta-amyloid plaques in human clinical trials. Overall, 1-Chloro-3-cyclohexylpropan-2-one has significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Conclusion
In conclusion, 1-Chloro-3-cyclohexylpropan-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. 1-Chloro-3-cyclohexylpropan-2-one has been studied for its ability to modulate various biological pathways and has shown promise in cancer research, Alzheimer's disease research, and inflammation research. 1-Chloro-3-cyclohexylpropan-2-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for 1-Chloro-3-cyclohexylpropan-2-one research, and further studies are needed to fully understand its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Chloro-3-cyclohexylpropan-2-one involves the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified by distillation to obtain pure 1-Chloro-3-cyclohexylpropan-2-one. This method has been optimized to produce high yields of 1-Chloro-3-cyclohexylpropan-2-one with minimal impurities.
Applications De Recherche Scientifique
1-Chloro-3-cyclohexylpropan-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-chloro-3-cyclohexylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAFQOXCBXIWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-cyclohexylpropan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)



![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)